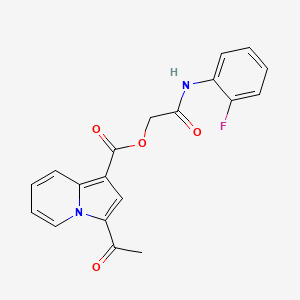

![molecular formula C13H10F3N3O3 B2553775 (4-nitrophenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone CAS No. 478249-14-8](/img/structure/B2553775.png)

(4-nitrophenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (4-nitrophenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone is a chemical entity that appears to be related to various heterocyclic compounds that have been synthesized for potential applications in medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into similar structures and the synthesis of related compounds.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that typically start from commercially available substrates. For example, the synthesis of a benzofuran derivative, which is a key intermediate for the antiarrhythmic drug dronedarone hydrochloride, starts from 4-nitrophenol and involves several steps including a Friedel–Crafts acylation . This suggests that the synthesis of (4-nitrophenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone might also involve a multi-step process starting from a nitrophenol derivative, possibly involving steps such as nitration, reduction, and cyclization.

Molecular Structure Analysis

The molecular structure of compounds similar to the one often includes a heterocyclic ring, such as the tetrahydropyrazine ring found in the benzylsulfonyl-tetrahydroquinoxalinyl methanone compound . This ring adopts a distorted half-chair conformation, which could be indicative of the conformational possibilities for the diazepine ring in the compound of interest. Additionally, substituents on the aromatic rings, such as the nitro group, can influence the overall molecular conformation through intra- and intermolecular interactions.

Chemical Reactions Analysis

The chemical reactions involving compounds with nitrophenyl groups and heterocyclic rings can be complex. The nitro group is an electron-withdrawing group that can participate in various chemical reactions, such as reductions or participation in nucleophilic aromatic substitution reactions. The presence of a trifluoromethyl group could add to the electron-withdrawing nature of the compound, potentially affecting its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. For instance, the presence of hydrogen bond donors and acceptors, as seen in the hemisolvate structure of the benzylsulfonyl-tetrahydroquinoxalinyl methanone, can lead to the formation of dimers or higher-order structures in the solid state . The nitro and trifluoromethyl groups are likely to affect the compound's solubility, melting point, and stability, although specific data for (4-nitrophenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone is not provided in the papers.

科学的研究の応用

Synthesis and Structural Analysis

- The compound is used in the synthesis of various chemical structures, like pyrrolo[1,2-b]cinnolin-10-one ring system, which is achieved through the reduction of related compounds with zinc and ammonium chloride (Kimbaris & Varvounis, 2000).

- It plays a role in the microwave-assisted synthesis of novel pyrazoline derivatives, which are significant for their higher yields and environmentally friendly properties (Ravula et al., 2016).

Chemical Characterization and Properties

- The compound is involved in the preparation of benzofuran-based analogues of chalcone and 1,4-benzodiazepine, where its structural properties are analyzed through FTIR, NMR, and MS (Shankar et al., 2016).

- In another study, the reactions of similar compounds are explored to form various products, demonstrating the versatility of such structures in chemical reactions (Sosnovskikh & Usachev, 2001).

Application in Molecular Docking and Biological Studies

- The compound is used in the synthesis of diazepines derivatives, with its molecular structures being characterized and analyzed using X-ray diffraction analysis, confirming its tautomeric forms in both solution and solid state (Ahumada et al., 2016).

- It's used in the preparation of diazirine derivatives for photoaffinity labeling, providing a spectrophotometric approach that avoids the need for conventional radioactive techniques (Hatanaka et al., 1989).

Structural Characterization in Drug Synthesis

- The compound is identified as a side product in benzothiazinone synthesis, which is related to new anti-tuberculosis drug candidates, emphasizing its relevance in pharmaceutical research (Eckhardt et al., 2020).

特性

IUPAC Name |

(4-nitrophenyl)-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3N3O3/c14-13(15,16)11-5-7-18(8-6-17-11)12(20)9-1-3-10(4-2-9)19(21)22/h1-5,7H,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKUXLHMMPVGJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C=CC(=N1)C(F)(F)F)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>47 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24817923 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(4-nitrophenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)urea](/img/structure/B2553692.png)

![Cyclopentyl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2553694.png)

![3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2553698.png)

![N-(4-((3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)sulfonyl)phenyl)acetamide](/img/structure/B2553703.png)

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2553704.png)

![N-(2-(dimethylamino)ethyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2553709.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553714.png)

![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide](/img/structure/B2553715.png)